molecular formula C22H19N3O6 B13084210 (E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate CAS No. 131860-82-7

(E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

Cat. No.: B13084210
CAS No.: 131860-82-7
M. Wt: 421.4 g/mol
InChI Key: CEKITTBOYGDAQZ-FOWTUZBSSA-N
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Description

(E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a methoxyacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the phenyl group to the pyrimidine ring.

    Introduction of the Methoxyacrylate Moiety: This can be done through an esterification reaction, where the methoxyacrylate group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as part of a drug discovery program.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxypropanoate
  • Ethyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

Uniqueness

(E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is unique due to its specific structural features, such as the (E)-configuration and the presence of both a pyrimidine ring and a methoxyacrylate moiety. These features may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

CAS No.

131860-82-7

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

methyl (E)-2-[2-[6-(2-carbamoylphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H19N3O6/c1-28-12-16(22(27)29-2)14-7-3-5-9-17(14)30-19-11-20(25-13-24-19)31-18-10-6-4-8-15(18)21(23)26/h3-13H,1-2H3,(H2,23,26)/b16-12+

InChI Key

CEKITTBOYGDAQZ-FOWTUZBSSA-N

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3C(=O)N)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3C(=O)N)C(=O)OC

Origin of Product

United States

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